4-(4-Isocyanatophenyl)morpholine
Overview
Description
4-(4-Isocyanatophenyl)morpholine is a chemical compound with the molecular formula C11H12N2O2. It is also known as 4-morpholinophenyl isocyanate. This compound is characterized by the presence of an isocyanate group (-N=C=O) attached to a phenyl ring, which is further connected to a morpholine ring. The compound is used in various scientific research applications due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isocyanatophenyl)morpholine typically involves the reaction of 4-aminophenylmorpholine with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
4-Aminophenylmorpholine+Phosgene→this compound+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Isocyanatophenyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, leading to the formation of corresponding adducts.
Polymerization Reactions: The isocyanate group can react with polyols to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Polyols: React with the isocyanate group to form polyurethanes.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
Scientific Research Applications
4-(4-Isocyanatophenyl)morpholine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules and polymers.
Biology: In the study of enzyme inhibitors and protein modifications.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of polyurethanes, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-(4-Isocyanatophenyl)morpholine involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is utilized in various applications, such as the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
4-Isocyanatobenzylamine: Similar structure but with an amine group instead of a morpholine ring.
4-Isocyanatophenylmethanol: Similar structure but with a hydroxyl group instead of a morpholine ring.
4-Isocyanatophenylacetic acid: Similar structure but with a carboxylic acid group instead of a morpholine ring.
Uniqueness
4-(4-Isocyanatophenyl)morpholine is unique due to the presence of both the isocyanate group and the morpholine ring. This combination imparts distinct reactivity and properties, making it valuable in various applications, particularly in the synthesis of polyurethanes and other polymers .
Properties
IUPAC Name |
4-(4-isocyanatophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c14-9-12-10-1-3-11(4-2-10)13-5-7-15-8-6-13/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJSOSHBGDPCFLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10625102 | |
Record name | 4-(4-Isocyanatophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884332-72-3 | |
Record name | 4-(4-Isocyanatophenyl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10625102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-isocyanatophenyl)morpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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